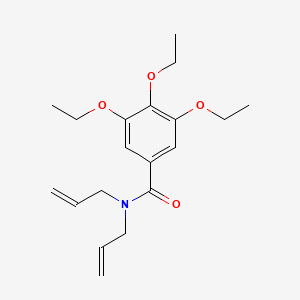
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'O-methyl pyrazine' and is a derivative of pyrazine. O-methyl pyrazine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of O-methyl pyrazine is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. O-methyl pyrazine can scavenge free radicals and prevent oxidative stress-induced damage to cells. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
O-methyl pyrazine has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, which can help in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using O-methyl pyrazine in lab experiments is its low toxicity. O-methyl pyrazine has been found to be safe and well-tolerated in animal studies. Additionally, O-methyl pyrazine is readily available and can be easily synthesized in the lab. However, one of the limitations of using O-methyl pyrazine in lab experiments is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on O-methyl pyrazine. One of the areas of interest is its potential use in the treatment of cancer. O-methyl pyrazine has been found to possess anti-tumor properties, and further studies are needed to explore its potential as a cancer therapeutic. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, and further studies are needed to explore its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to explore the mechanism of action of O-methyl pyrazine and its potential use in other diseases.
Métodos De Síntesis
O-methyl pyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with methanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with methyl iodide in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
O-methyl pyrazine has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in preventing oxidative stress-induced damage to cells. Additionally, O-methyl pyrazine has been found to possess anti-inflammatory properties, which can help in reducing inflammation in various diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-5-7-13(19-4)8-6-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUUGMKBDOZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5083167.png)
![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5083192.png)
![1,4-dichloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5083201.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5083205.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5083211.png)
![ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5083219.png)